molecular formula C10H10N2S B13041798 N-(Thiazol-2-ylmethyl)aniline CAS No. 16733-91-8

N-(Thiazol-2-ylmethyl)aniline

Cat. No.: B13041798
CAS No.: 16733-91-8
M. Wt: 190.27 g/mol
InChI Key: ZEAGDTALYAVMRT-UHFFFAOYSA-N
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Description

N-(Thiazol-2-ylmethyl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety via a methylene bridge. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-2-ylmethyl)aniline typically involves the reaction of thiazole derivatives with aniline derivatives. One common method is the nucleophilic substitution reaction where a thiazole derivative, such as 2-chloromethylthiazole, reacts with aniline in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Thiazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole and aniline derivatives .

Scientific Research Applications

N-(Thiazol-2-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Thiazol-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal chemistry, it may act by modulating specific signaling pathways or interacting with target proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Thiazol-2-ylmethyl)aniline is unique due to the presence of both the thiazole ring and the aniline moiety, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

16733-91-8

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2

InChI Key

ZEAGDTALYAVMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC=CS2

Origin of Product

United States

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